molecular formula C17H22N4O3 B2690988 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 1705712-56-6

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No. B2690988
CAS RN: 1705712-56-6
M. Wt: 330.388
InChI Key: VHAQDTWVBSSDHS-UHFFFAOYSA-N
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Description

The compound contains several structural components including a tetrahydropyran ring, a pyrazole ring, and a tetrahydrobenzo[d]isoxazole ring . Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Tetrahydrobenzo[d]isoxazole is a benzene-fused isoxazole ring that has been fully reduced .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures. The tetrahydropyran ring is a six-membered ring with an oxygen atom, the pyrazole ring is a five-membered ring with two nitrogen atoms, and the tetrahydrobenzo[d]isoxazole ring is a fused ring structure with a nitrogen and an oxygen atom .

Scientific Research Applications

Microwave-Assisted Synthesis

  • The compound has been synthesized through microwave-assisted methods, significantly reducing reaction time compared to conventional heating methods. This process highlights its relevance in efficient chemical synthesis (Hu et al., 2011).

Heterocyclic Synthesis

  • It has been used in the synthesis of various heterocyclic compounds, like pyrazole, isoxazole, and pyrimidine derivatives. Such compounds have potential applications in pharmaceuticals and agrochemicals (Mohareb et al., 2004).

Pyrazoline Kinetics

  • Studies on pyrazolines, which include similar compounds, have been conducted to understand their pyrolysis kinetics. This research is valuable for chemical reaction engineering and material science applications (Mcgreer & Masters, 1969).

Isoxazole Carboxamides Synthesis

  • The compound has been involved in the synthesis of isoxazole carboxamides, indicating its utility in developing diverse organic compounds with potential biological activities (Martins et al., 2002).

Antibacterial Agents

  • Derivatives of similar compounds have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests its potential application in developing new antibacterial drugs (Palkar et al., 2017).

Cytotoxicity Studies

  • Some compounds closely related to the mentioned chemical have been evaluated for cytotoxic activity against cancer cells, indicating potential applications in cancer research and therapy (Hassan et al., 2014).

Antimicrobial Activity

  • Derivatives of the compound have been synthesized and evaluated for antimicrobial activity, suggesting its role in the development of new antimicrobial agents (Aytemir et al., 2003).

properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c22-17(16-14-3-1-2-4-15(14)24-20-16)19-13-9-18-21(11-13)10-12-5-7-23-8-6-12/h9,11-12H,1-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAQDTWVBSSDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3=CN(N=C3)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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